2-Methoxyethyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 4-methylbenzoate: is an organic compound with the molecular formula C11H14O3 . It is an ester derived from the reaction of 4-methylbenzoic acid and 2-methoxyethanol. This compound is characterized by a benzene ring substituted with a methyl group and an ester functional group, making it a member of the benzoate ester family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-methoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyethyl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-methylbenzoic acid and 2-methoxyethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 4-methylbenzoic acid and 2-methoxyethanol.
Reduction: 4-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study ester hydrolysis and other biochemical reactions.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 4-methylbenzoate primarily involves its ester functional group. In biochemical reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways where esters are involved.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Similar ester structure but with a methyl group instead of a methoxyethyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methoxyethyl group.
Propyl benzoate: Similar ester structure but with a propyl group instead of a methoxyethyl group.
Uniqueness: 2-Methoxyethyl 4-methylbenzoate is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its reactivity and physical properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
91971-03-8 |
---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-methoxyethyl 4-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-10(6-4-9)11(12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
YFONWNYGUNCRLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.